4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide
Overview
Description
4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15143251 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
One study describes the synthesis of novel thieno[2,3-c]pyrazole compounds, including derivatives related to the chemical structure of interest, demonstrating significant antibacterial and antifungal activities against a range of pathogenic strains. Additionally, some compounds exhibited high anti-inflammatory activity, highlighted through carrageenan-induced rat paw edema assays (El-Dean, Zaki, & Abdulrazzaq, 2015).
Antiviral Activity
Another study reports on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus (H5N1). This research outlines a new synthetic route leading to compounds that significantly reduce viral activity in vitro (Hebishy, Salama, & Elgemeie, 2020).
Novel Heterocyclic Compounds
Further research focuses on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, showcasing pronounced antimicrobial activity. These findings indicate the potential of such compounds in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Optical and Electronic Properties
Investigations into 2,5-di(2-thienyl)pyrrole compounds and the novel optical properties of their conducting polymers provide insights into their potential applications in materials science. These studies explore the synthesis and properties of derivatives that exhibit improved stability and optical characteristics for use in electronic devices (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
Anticancer Activity
Research into the synthesis and in-vitro anticancer activity of specific pyrimido[2,1-b][1,3]benzothiazole derivatives and their substituted forms has revealed compounds with significant activity against various cancer cell lines. This highlights the therapeutic potential of these molecules in oncology (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
Properties
IUPAC Name |
4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-N-(1-methylpyrazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-8-9-25-18(14)13-22(2)11-15-4-6-16(7-5-15)19(24)21-17-10-20-23(3)12-17/h4-10,12H,11,13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNZPWIZBFGTQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC2=CC=C(C=C2)C(=O)NC3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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